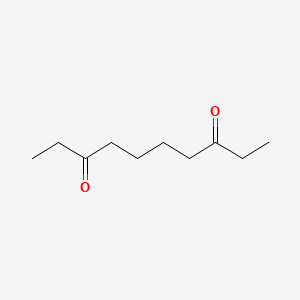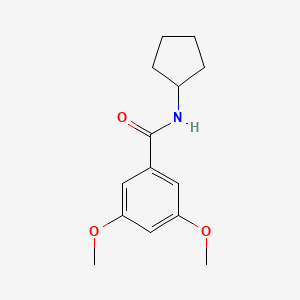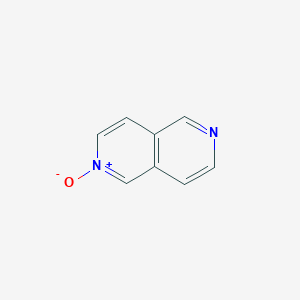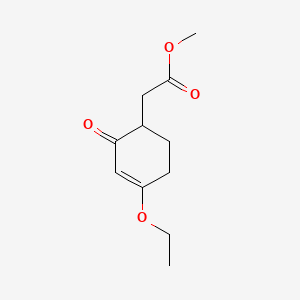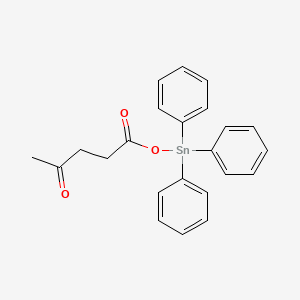
Stannane, (4-oxovaleryloxy)triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, (4-oxovaleryloxy)triphenyl- is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and a 4-oxovaleryloxy group. This compound is part of the broader class of organotin compounds, which have diverse applications in organic synthesis, materials science, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (4-oxovaleryloxy)triphenyl- typically involves the reaction of triphenyltin chloride with 4-oxovaleric acid in the presence of a base. The reaction proceeds through the formation of an ester linkage between the carboxyl group of 4-oxovaleric acid and the tin atom of triphenyltin chloride. The reaction conditions often include:
- Solvent: Anhydrous toluene or dichloromethane
- Base: Triethylamine or pyridine
- Temperature: Reflux conditions (80-100°C)
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of Stannane, (4-oxovaleryloxy)triphenyl- follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors with precise temperature control
- Continuous stirring to ensure uniform reaction conditions
- Purification steps such as recrystallization or column chromatography to obtain high-purity product
Análisis De Reacciones Químicas
Types of Reactions
Stannane, (4-oxovaleryloxy)triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II) species.
Substitution: The phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Organolithium or Grignard reagents in anhydrous ether or tetrahydrofuran.
Major Products Formed
Oxidation: Tin oxides and oxidized organic derivatives.
Reduction: Tin(II) compounds and reduced organic products.
Substitution: New organotin compounds with substituted organic groups.
Aplicaciones Científicas De Investigación
Stannane, (4-oxovaleryloxy)triphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions for forming carbon-carbon bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Stannane, (4-oxovaleryloxy)triphenyl- involves its ability to form stable complexes with various organic and inorganic molecules. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved include:
- Coordination with nucleophiles to form stable organotin complexes
- Participation in catalytic cycles in organic synthesis
- Interaction with biological molecules, potentially disrupting cellular processes
Comparación Con Compuestos Similares
Similar Compounds
Stannane, (acetyloxy)triphenyl-: Similar structure but with an acetyloxy group instead of a 4-oxovaleryloxy group.
Tributyltin hydride: Another organotin compound used in radical reactions and as a reducing agent.
Triphenyltin chloride: A precursor in the synthesis of various organotin compounds.
Uniqueness
Stannane, (4-oxovaleryloxy)triphenyl- is unique due to the presence of the 4-oxovaleryloxy group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This functional group allows for specific interactions and applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
23292-85-5 |
|---|---|
Fórmula molecular |
C23H22O3Sn |
Peso molecular |
465.1 g/mol |
Nombre IUPAC |
triphenylstannyl 4-oxopentanoate |
InChI |
InChI=1S/3C6H5.C5H8O3.Sn/c3*1-2-4-6-5-3-1;1-4(6)2-3-5(7)8;/h3*1-5H;2-3H2,1H3,(H,7,8);/q;;;;+1/p-1 |
Clave InChI |
ZKZPJASYVSFZEL-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)CCC(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



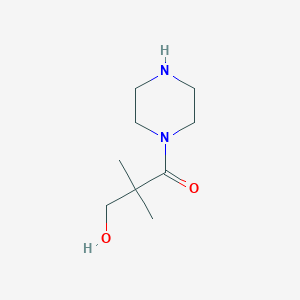

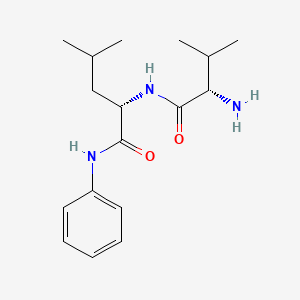
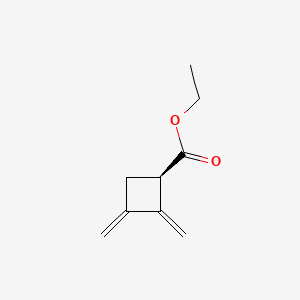

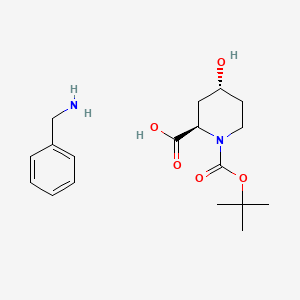
![Methyl [5-[(4-Fluorophenyl) (Hydroxyimino)Methyl]-1H-Benzimidazol-2-yl]Carbamate](/img/structure/B13817367.png)
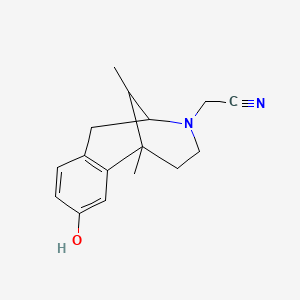
![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
